

Physical and chemical properties of purified Yadanzioside K

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Compound of Interest

Compound Name: Yadanzioside K

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Purified Yadanzioside K: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside isolated from the seeds of *Brucea javanica* (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, **Yadanzioside K** possesses a complex and highly oxygenated tetracyclic triterpene structure, which is believed to be responsible for its significant biological activities. This technical guide provides a detailed overview of the physical and chemical properties of purified **Yadanzioside K**, experimental protocols for its isolation, and an exploration of its potential mechanisms of action through key signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Yadanzioside K** have been determined through various analytical techniques. These properties are crucial for its identification, characterization, and formulation in research and development settings.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₄₈ O ₁₈	[1][2][3][4][5]
Molecular Weight	768.76 g/mol	[4]
Melting Point	214.5-216.5 °C	[1]
Appearance	Crystalline solid (from methanol)	[1]
Optical Rotation	[α] _D +15° (c 1.0, EtOH); [α] _D -31° (c 0.9, C ₅ H ₅ N)	[1]
Solubility	Soluble in Ethanol, Pyridine, DMSO	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Yadanzioside K**. The following tables summarize the key data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis and IR Spectroscopy

Spectroscopic Method	Wavelength/Wavenumber	Reference
UV (in EtOH)	222 nm (ε 17000), 252 nm (ε 9000)	[1]
IR (KBr)	3450, 1740, 1645, 1065 cm ⁻¹	[1]

Mass Spectrometry

Technique	Ionization Mode	Observed m/z	Interpretation	Reference
Secondary Ion Mass Spectrometry (SI-MS)	-	769	[M+H] ⁺	[1]
Electron Ionization Mass Spectrometry (EI-MS)	-	546	[M - 162 - 60] ⁺	[1]

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **Yadanzioside K**. The assignments are based on data from Sakaki et al. (1986). [\[1\]](#)

¹H NMR Spectral Data (in C₅D₅N)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.63	d	8.0
H-5	3.31	d	6.0
H-6 α	2.11	dd	15.0, 6.0
H-6 β	2.59	d	15.0
H-7	4.88	d	2.5
H-9	3.25	s	
H-11	4.63	d	2.0
H-12	4.31	d	2.0
H-14	2.51	m	
H-15	6.11	d	8.0
H-2'	7.01	s	
4-Me	2.04	s	
8-Me	1.83	s	
10-Me	1.63	s	
13-Me	1.93	s	
3'-Me	2.14	s	
4'-OAc	2.08	s	
OMe	3.69	s	
Glc-H-1'	5.11	d	7.5

¹³C NMR Spectral Data (in C₅D₅N)

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	49.8	15	78.9
2	208.2	16	170.1
3	80.3	20	82.5
4	58.3	21	173.3
5	45.1	1'	167.3
6	36.1	2'	129.2
7	79.5	3'	157.5
8	44.9	4'	82.8
9	50.8	5'	20.3
10	25.9	6'	20.4
11	74.2	OMe	51.9
12	70.4	OAc	20.9, 170.0
13	47.9	Glc-1	105.2
14	123.9	Glc-2	75.3
Glc-3	78.4	Glc-4	71.8
Glc-5	78.0	Glc-6	62.9

Experimental Protocols

Purification of Yadanzioside K from *Brucea javanica* Seeds

The following protocol is based on the method described by Sakaki et al. (1986) for the isolation of **Yadanzioside K**.[\[1\]](#)

1. Extraction:

- Defatted seeds of *Brucea javanica* are subjected to extraction with methanol (MeOH).
- The resulting methanol extract is concentrated under reduced pressure.

2. Partitioning:

- The concentrated extract is partitioned between dichloromethane (CH_2Cl_2) and water (H_2O).
- The organic layer (CH_2Cl_2) containing the quassinoid glycosides is collected.

3. Column Chromatography:

- The CH_2Cl_2 extract is subjected to silica gel column chromatography.
- Elution is performed with a suitable solvent system to achieve initial separation of fractions.

4. Further Purification:

- Fractions containing **Yadanzioside K** are further purified using a combination of chromatographic techniques, which may include:
 - Lobar column chromatography with Lichroprep RP-8.
 - Toyopearl HW-40S column chromatography.
 - Silicic acid column chromatography.
- The selection and sequence of these techniques are guided by the polarity and molecular weight of the target compound and its impurities.

5. Crystallization:

- The purified **Yadanzioside K** fraction is crystallized from methanol to yield the final pure compound.



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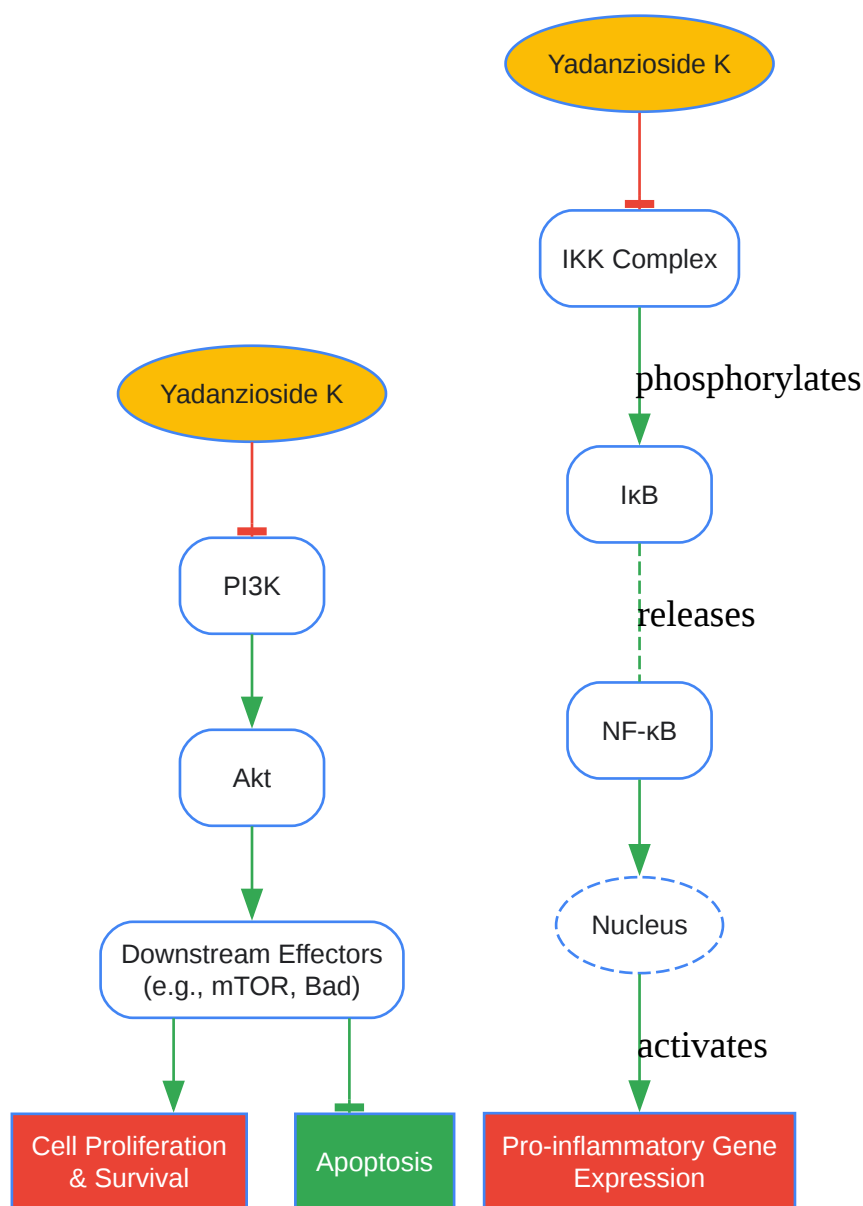
Caption: Workflow for the purification of **Yadanzioside K**.

Biological Activity and Signaling Pathways

Yadanzioside K, along with other quassinoids from *Brucea javanica*, has demonstrated significant potential as an anticancer and anti-inflammatory agent. While the precise molecular targets of **Yadanzioside K** are still under investigation, studies on related compounds suggest that its biological effects are mediated through the modulation of key cellular signaling pathways.

Anticancer Activity: Potential Involvement of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several studies have indicated that quassinoids from *Brucea javanica* can exert their anticancer effects by inhibiting this pathway. Bruceine D, a structurally related compound, has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[3] It is plausible that **Yadanzioside K** may share a similar mechanism of action.



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